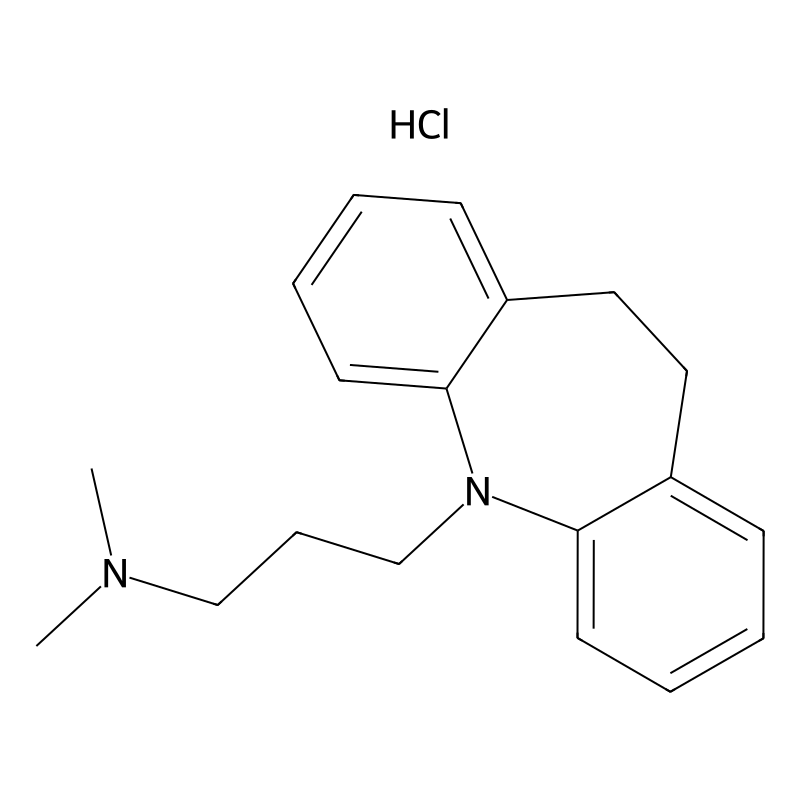

Imipramine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

imipramine hydrochloride mechanism of action

Primary Pharmacological Mechanism

The core mechanism of imipramine is the inhibition of presynaptic neurotransmitter reuptake transporters.

| Target | Primary Action | Functional Outcome |

|---|---|---|

| Serotonin Transporter (SERT) | Inhibition (High affinity; Kd = 1.4 nM) [1] | Increased synaptic serotonin levels, enhanced serotonergic neurotransmission [2] [1] |

| Norepinephrine Transporter (NET) | Inhibition (Kd = 37 nM) [1] | Increased synaptic norepinephrine levels, enhanced noradrenergic neurotransmission [2] [1] |

| Dopamine Transporter (DAT) | Minor inhibition (secondary action) [1] | Modest increase in dopamine signaling (contribution is less defined) [1] |

As a tertiary amine TCA, imipramine is more selective for SERT than NET [3]. Its active metabolite, desipramine, is a secondary amine and is more NET-selective [3] [1].

Imipramine's primary mechanism: blocking serotonin and norepinephrine reuptake transporters (SERT/NET) to increase synaptic neurotransmitter levels.

Additional Receptor Interactions

Imipramine exerts antagonistic effects on several other receptors, which largely contribute to its side effect profile.

| Receptor Type | Action of Imipramine | Clinical Correlation |

|---|---|---|

| Muscarinic Acetylcholine (M1-5) | Antagonism [2] | Anticholinergic effects: Dry mouth, blurred vision, constipation, urinary retention, cognitive impairment [2] [4] |

| Histamine (H1) | Antagonism [2] | Sedative effects: Drowsiness, sedation; also weight gain [2] [4] |

| Alpha-1 Adrenergic | Antagonism [2] | Cardiovascular effects: Orthostatic hypotension, dizziness, reflex tachycardia [2] [4] |

| Serotonin (5-HT2A, 5-HT2C) | Antagonism (minor contribution) [1] | Possible mood modulation (complex interaction with serotonin system) [1] |

Imipramine's receptor antagonism profile and the associated clinical side effects.

Experimental Data and Protocols

Research on imipramine's mechanism and effects utilizes various in vivo and in vitro models.

Forced Swim Test (FST) in Rodents

The FST is a standard behavioral assay for screening antidepressant activity [5].

- Purpose: To evaluate antidepressant-like efficacy by measuring escape-directed behavior [5].

- Protocol:

- Animals: Male Albino Swiss mice (25-30 g) [5].

- Apparatus: Glass cylinders (height: 25 cm, diameter: 10 cm) containing 10 cm of water maintained at 23-25°C [5].

- Procedure: Mice are placed individually in the water for 6 minutes. The duration of immobility is recorded during the final 4 minutes. A mouse is judged immobile when it floats motionless [5].

- Drug Administration: Imipramine HCl (60 mg/kg) and/or zinc hydroaspartate (40 mg/kg) can be administered orally (p.o.) 60 minutes before testing [5].

- Key Measurements: The primary readout is the total immobility time. A significant reduction indicates antidepressant-like activity [5].

Cytochrome P450 (CYP) Interaction Studies

Imipramine's effect on drug-metabolizing enzymes is crucial for understanding drug-drug interactions [6].

- Purpose: To determine the effect of chronic imipramine treatment on the expression and activity of liver cytochrome P450 enzymes [6].

- Protocol:

- Animal Model: Male Wistar Han rats subjected to Chronic Mild Stress (CMS) or non-stressed controls [6].

- Drug Treatment: Imipramine hydrochloride (10 mg/kg/day, i.p.) is administered for 5 weeks [6].

- Tissue Preparation: Liver microsomes are prepared for analysis [6].

- mRNA & Protein Measurement: Using TaqMan assays and Western blotting with specific antibodies (e.g., anti-CYP2C6, anti-CYP2C11, anti-CYP3A) [6].

- Enzyme Activity Assays: Metabolite formation from selective probe substrates is measured via HPLC to determine functional activity of specific CYP isoforms [6].

Metabolic Pathways and Pharmacokinetics

Imipramine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes [1].

| Metabolic Pathway | Responsible CYP Enzyme(s) | Key Metabolite(s) |

|---|---|---|

| N-Demethylation | CYP1A2, CYP3A4, CYP2C19 [1] | Desipramine (Active; more NET-selective) [3] [1] |

| Aromatic 2-Hydroxylation | CYP2D6 [1] | 2-Hydroxyimipramine (Inactive) [1] |

| Other Pathways | Minor dealkylation and demethylation [1] | Didemethylimipramine and others [1] |

Less than 5% of the orally administered dose is excreted unchanged in urine [1].

Primary hepatic metabolism of imipramine by Cytochrome P450 enzymes, producing active and inactive metabolites.

Novel Insights and Adjunct Mechanisms

Recent research suggests that imipramine's therapeutic effect involves long-term neuroadaptive changes beyond initial receptor binding.

- Neuroplasticity and Neurogenesis: Chronic imipramine treatment increases hippocampal neurogenesis and brain-derived neurotrophic factor (BDNF) signaling, implicating neural plasticity in its antidepressant effect [1] [5].

- Zinc Interaction: Co-administration of imipramine and zinc enhances antidepressant-like effects in the FST in mice. Imipramine increases zinc permeability in the intestinal tract and influences its redistribution to the brain, correlating with increased BDNF and pCREB/CREB ratio in the prefrontal cortex [5].

- Onset of Action Delay: While reuptake inhibition occurs rapidly, the therapeutic antidepressant effect takes several weeks. This delay is attributed to the time required for neuroadaptive changes, including receptor sensitivity adjustments (e.g., down-regulation of β-adrenergic receptors) and downstream signaling pathway modifications [2] [7].

The information presented integrates foundational knowledge with contemporary research findings on imipramine's molecular and systemic actions. The experimental protocols offer a template for investigating its mechanisms and interactions in a research setting.

References

- 1. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV- ... [probes-drugs.org]

- 2. What is the mechanism ? of this compound [synapse.patsnap.com]

- 3. Imipramine - an overview [sciencedirect.com]

- 4. : Uses, Side Effects, Interactions, Pictures... - WebMD Imipramine [webmd.com]

- 5. Imipramine Influences Body Distribution of Supplemental ... [mdpi.com]

- 6. The effects of agomelatine and imipramine on liver ... [pmc.ncbi.nlm.nih.gov]

- 7. : Uses, Imipramine , Effects & Dosing in Biology Mechanism [vedantu.com]

imipramine pharmacokinetics absorption distribution metabolism excretion

Summary of Imipramine Pharmacokinetic Properties

| Parameter | Details |

|---|---|

| Metabolizing Enzymes | Primarily CYP2C19 [1]; also listed as a drug affected by age-related decreases in hepatic metabolism [2]. |

| Metabolite | Desipramine (active metabolite) [2]. |

| Impact of Genetic Polymorphism | CYP2C19 poor metabolizers have reduced enzyme activity, potentially leading to altered drug concentrations [1]. |

| Age-Related Changes | Hepatic metabolism decreases with age, requiring potential dose adjustments in older adults [2]. |

Detailed Experimental Insights

For a deeper understanding, here are methodologies and findings from key research areas.

1. Cellular Mechanism of Action A study investigated imipramine's intracellular action on M-type potassium channels (KCNQ) in rat superior cervical ganglion neurons [3].

- Experimental Protocol: Researchers used the whole-cell patch-clamp technique to record M-current (IM). Cells were voltage-clamped, and currents were measured during drug application. Key reagents included:

- Imipramine (10 μM)

- U73122, a phospholipase C (PLC) inhibitor

- GDPβS, a G-protein signaling blocker

- PIP2, applied intracellularly

- Key Finding: Imipramine inhibits the M current by activating a G-protein-independent PLC pathway, leading to a decrease in membrane PIP2 concentrations [3]. This pathway can be visualized below.

Imipramine inhibits M-current via PLC-mediated PIP2 depletion [3].

2. Genetic Influences on Metabolism Clinical observations confirm the importance of pharmacogenetics in imipramine metabolism [1].

- Key Enzymes: The metabolism of imipramine to its active metabolite, desipramine, is influenced by the CYP2C19 enzyme [1].

- Clinical Implication: Genetic polymorphisms (e.g.,

CYP2C19*2,CYP2C19*3) can result in poor metabolizer phenotypes. These individuals may experience higher concentrations of imipramine, increasing the risk of side effects and requiring lower doses [1]. The relationship between genotype and metabolic phenotype is shown below.

Genetic polymorphisms in CYP2C19 significantly influence imipramine metabolism and clinical outcomes [1].

References

imipramine hydrochloride liquid membrane formation

Liquid Membrane Formation and Mechanism

Tricyclic antidepressant drugs like imipramine hydrochloride are surface-active and can form a liquid membrane on a supporting membrane, such as cellulose acetate, when their concentration exceeds the critical micelle concentration (CMC) [1]. This liquid membrane acts as a physical barrier that can regulate the permeability of various biological molecules.

The specific orientation of the imipramine liquid membrane relative to the permeating substance is crucial [1]:

- When the hydrophilic surface faces the permeants, permeability of biogenic amines increases.

- When the hydrophobic surface faces the permeants, permeability of biogenic amines markedly decreases.

This reduction in passive transport is believed to contribute to imipramine's mechanism of action by reducing the uptake of biogenic amines like noradrenaline and dopamine in nervous tissue [1].

Data on Solute Permeability

The table below shows solute permeability data for biogenic amines and cations, demonstrating how imipramine liquid membrane orientation influences permeability [1].

| Permeant | Control (ω₁) | Hydrophobic Surface (ω₂) | Hydrophilic Surface (ω₃) |

|---|---|---|---|

| Dopamine | 2.657 × 10⁻¹⁰ | 1.048 × 10⁻¹⁰ | 4.337 × 10⁻¹⁰ |

| Noradrenaline | 9.893 × 10⁻¹⁰ | 4.820 × 10⁻¹⁰ | 1.210 × 10⁻⁹ |

| Adrenaline | 4.625 × 10⁻¹⁰ | 1.768 × 10⁻¹⁰ | 6.887 × 10⁻¹⁰ |

| 5-Hydroxytryptamine | 2.272 × 10⁻¹⁰ | 0.973 × 10⁻¹⁰ | 9.541 × 10⁻¹⁰ |

| Sodium (chloride) | 0.862 × 10⁻¹⁰ | 0.469 × 10⁻¹⁰ | 0.712 × 10⁻¹⁰ |

| Potassium (chloride) | 4.757 × 10⁻¹⁰ | 1.383 × 10⁻¹⁰ | 1.861 × 10⁻¹⁰ |

| Calcium (chloride) | 0.566 × 10⁻¹⁰ | 0.102 × 10⁻¹⁰ | 0.208 × 10⁻¹⁰ |

> Experimental Context: this compound concentration = 5.92 × 10⁻⁴ M; Temperature = 37 ± 0.1°C; ω values in moles N⁻¹ sec⁻¹. Control (ω₁) shows permeability without imipramine.

Experimental Protocols

Hydraulic Permeability and Solute Permeability

This method demonstrates liquid membrane formation and measures its effect on solute transport [1].

- Supporting Membrane: Cellulose acetate microfiltration membranes.

- Drug Solution: this compound at a concentration higher than its CMC (e.g., 5.92 × 10⁻⁴ M) to ensure complete coverage of the supporting membrane.

- Apparatus: A transport cell with two compartments (C and D).

- Procedure:

- Measure hydraulic permeability.

- Perform two sets of solute permeability (ω) experiments:

- Set 1 (First Set): Permeants face the hydrophilic surface of the liquid membrane (imipramine in compartment C).

- Set 2 (Second Set): Permeants face the hydrophobic surface (imipramine in compartment D).

- Conduct control experiments with no imipramine.

- Conditions: All measurements are made at a consistent physiological temperature of 37 ± 0.1°C.

- Analysis: Compare solute permeability (ω) values from both sets and controls.

Mixed Micellization with Surfactants

Studying interactions between imipramine and non-ionic surfactants (e.g., Triton X-100) provides insight into behavior that models drug-biomembrane interactions [2].

- Materials: this compound, TX-100, solvents (aqueous, NaCl solution, urea solution).

- Technique: Tensiometry.

- Procedure:

- Prepare mixtures of IMP and TX-100 in various molar ratios in different solvents (e.g., water, 0.050 mol·kg⁻¹ NaCl, 0.250 mol·kg⁻¹ urea).

- Measure the critical micelle concentration (cmc) of pure components and their mixtures.

- Analyze deviation of mixed cmc from ideal values to determine interaction parameter (β).

- Evaluate thermodynamic parameters of mixed micellization.

- Complementary Technique: UV–Visible spectroscopy can be used in aqueous systems to confirm interactions between drug and surfactant [2].

Relationship to Pharmacological Action

The liquid membrane formation by imipramine is directly relevant to its clinical effects:

- Reduced Biogenic Amine Uptake: The liquid membrane interposed in the vicinity of nerve terminals reduces the access of permeants (biogenic amines) to active sites on the nerve membrane, contributing to reduced neuronal uptake [1].

- Postural Hypotension: Tricyclic antidepressants can cause a drop in blood pressure upon standing. The formed liquid membrane decreases permeability of calcium and sodium ions into vascular smooth muscle cells. This may decrease intracellular sodium, reduce vessel wall stiffness, and dampen responsiveness to constrictor stimuli, thereby lowering blood pressure [1].

- Membrane Fluidity: Ex-vivo and in-vitro studies show that imipramine can decrease membrane anisotropy (increase fluidity) in rat cortical membranes and affect phospholipid methylation, suggesting an impact on overall membrane architecture and function [3].

Mechanism and Experimental Workflow

The diagram below summarizes the liquid membrane formation process and its biological consequences.

> Liquid membrane formation by imipramine and its pharmacological effects.

The experimental workflow for investigating mixed micellization behavior is outlined below.

> Workflow for studying imipramine-surfactant mixed micellization.

References

Comprehensive Technical Analysis of Imipramine: Pharmacology, Mechanisms, and Research Applications

Introduction and Chemical Profile

Imipramine, recognized as the prototypical tricyclic antidepressant (TCA), represents a landmark compound in psychopharmacology. First discovered in 1951 and introduced for clinical use in 1957, imipramine established the therapeutic potential of chemical modulation of mood disorders and continues to serve as a reference compound in neuropharmacology research. Chemically classified as a dibenzazepine derivative, imipramine features a tricyclic ring system with an alkyl amine substituent on the central ring (structural formula: C₁₉H₂₄N₂, molecular weight: 280.4073 g/mol) [1]. While its primary indications include major depressive disorder and nocturnal enuresis in children, imipramine demonstrates efficacy across a spectrum of conditions including chronic neuropathic pain, panic disorder, and post-traumatic stress disorder [1] [2].

Despite the development of newer antidepressant classes with improved safety profiles, imipramine maintains significance in both clinical practice and research settings due to its well-characterized pharmacology and robust efficacy, particularly in treatment-resistant cases. This whitepaper provides a comprehensive technical analysis of imipramine's properties, mechanisms, and research applications tailored to drug development professionals and neuroscientists. We synthesize contemporary understanding of its multifaceted mechanisms, including emerging evidence regarding its neuroimmunomodulatory properties that extend beyond classical monoamine theories of antidepressant action.

Core Pharmacological Properties

Receptor Binding and Mechanism of Action

Imipramine exerts its primary therapeutic effects through potent inhibition of the presynaptic serotonin transporter (SERT) and norepinephrine transporter (NET), thereby increasing the synaptic concentration of these neurotransmitters. As a tertiary amine TCA, imipramine demonstrates greater affinity for SERT over NET, with dissociation constant (Kᵢ) values of 1.3-1.4 nM for SERT and 20-37 nM for NET in human studies [1] [3]. The drug's comprehensive receptor interaction profile extends beyond monoamine reuptake inhibition to include significant activity at numerous receptor systems, which accounts for both its therapeutic effects and side effect profile.

Table 1: Receptor Binding Profile of Imipramine and Its Active Metabolite Desipramine

| Receptor/Transporter | Imipramine Kᵢ (nM) | Desipramine Kᵢ (nM) | Functional Consequence |

|---|---|---|---|

| SERT | 1.3-1.4 | 17.6-163 | Primary antidepressant mechanism |

| NET | 20-37 | 0.63-3.5 | Arousal, energy, motivation |

| Muscarinic M1 | 42 | 110 | Anticholinergic effects |

| Histamine H1 | 7.6-37 | 60-110 | Sedation, weight gain |

| α₁-adrenergic | 32 | 23-130 | Orthostatic hypotension |

| 5-HT₂A | 80-150 | 115-350 | Unknown clinical significance |

| D₂ | 620-726 | 3400 | Extrapyramidal effects (rare) |

| hERG channel | 3400 | ND | QTc prolongation risk |

The anticholinergic activity of imipramine results from its antagonism at muscarinic acetylcholine receptors (Kᵢ = 46 nM for mACh), while its sedative properties primarily derive from histamine H₁ receptor blockade (Kᵢ = 7.6-37 nM) [1] [3]. Additionally, imipramine demonstrates moderate affinity for α₁-adrenergic receptors (Kᵢ = 32 nM), contributing to cardiovascular side effects including orthostatic hypotension [2]. The drug's complex pharmacodynamic profile necessitates careful consideration in both clinical use and research applications, particularly regarding side effect management and drug-drug interactions.

Pharmacokinetic Profile

Imipramine exhibits favorable absorption characteristics with >95% oral bioavailability, though significant interindividual variability exists (29-77%) due to extensive first-pass metabolism [1]. Peak plasma concentrations typically occur within 2-6 hours post-administration, with absorption primarily occurring in the small intestine where the basic amine groups remain unionized, facilitating transmembrane passage [1]. The drug demonstrates extensive tissue distribution with an apparent volume of distribution of 10-20 L/kg, reflecting high lipid solubility and extensive extravascular binding [1].

Table 2: Pharmacokinetic Parameters of Imipramine and Desipramine

| Parameter | Imipramine | Desipramine |

|---|---|---|

| Bioavailability | 29-77% (oral) | N/A |

| Protein Binding | 60-96% | Similar to parent compound |

| Metabolism | Hepatic (CYP2C19, CYP2D6, CYP1A2, CYP3A4) | Hepatic (CYP2D6) |

| Active Metabolites | Desipramine, others | Didemethylimipramine |

| Elimination Half-life | 12 hours | 22.5 hours |

| Clearance | 1 L/h/kg | 1.8 L/h/kg |

| Primary Excretion Route | Urine (80%) | Urine |

| Therapeutic Range (combined) | 150-300 ng/mL | - |

| Toxic Threshold | >500 ng/mL | - |

Imipramine undergoes hepatic metabolism primarily via cytochrome P450 enzymes, with CYP2C19 mediating N-demethylation to form the active metabolite desipramine (a secondary amine TCA with predominantly noradrenergic activity) [1] [4]. Both imipramine and desipramine are subsequently hydroxylated by CYP2D6, followed by glucuronidation [1]. The mean half-life of imipramine is approximately 12 hours, while desipramine exhibits a longer half-life of 22.5 hours, contributing to sustained pharmacological activity [1]. Notably, less than 5% of administered imipramine is excreted unchanged, with approximately 80% of metabolites eliminated renally and 20% fecally [1].

Metabolism and Pharmacogenomics

Metabolic Pathways

The biotransformation of imipramine represents a critical determinant of its pharmacokinetics, therapeutic efficacy, and toxicity profile. The primary metabolic pathway involves N-demethylation via CYP2C19 to form desipramine, which possesses independent antidepressant activity primarily through norepinephrine reuptake inhibition [1] [4]. Both imipramine and desipramine undergo aromatic hydroxylation mediated predominantly by CYP2D6, producing 2-hydroxy metabolites that undergo subsequent glucuronidation [4]. Minor metabolic pathways include dealkylation to form an imidodibenzyl product as well as demethylation of desipramine to didemethylimipramine [1].

The following diagram illustrates the major metabolic pathways of imipramine:

Major Metabolic Pathways of Imipramine: The diagram illustrates the primary hepatic metabolism of imipramine, highlighting the key cytochrome P450 enzymes involved in its biotransformation and elimination.

Genetic Considerations and Dosing Implications

Pharmacogenetic polymorphisms significantly influence imipramine metabolism and clinical response. Specifically, genetic variations in CYP2D6 and CYP2C19 enzymes determine metabolic status, categorized as poor (PM), intermediate (IM), normal (NM), rapid (RM), or ultrarapid metabolizers (UM) [4]. The Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG) have established dosing recommendations based on CYP genotype, with PMs requiring 30-50% dose reductions and UMs potentially needing increased doses (up to 1.7× standard dose) to achieve therapeutic efficacy [4].

Table 3: Pharmacogenomic Dosing Recommendations for Imipramine

| Genotype/Phenotype | CPIC Recommendation | DPWG Recommendation | Rationale |

|---|---|---|---|

| CYP2D6 UM | Avoid TCA or titrate to higher dose with TDM | Use 170% of standard dose with TDM | Reduced drug exposure, risk of therapeutic failure |

| CYP2D6 IM | 25% reduction in starting dose, TDM | 70% of standard dose with TDM | Moderate increase in drug exposure |

| CYP2D6 PM | 50% reduction in starting dose, TDM | 30% of standard dose with TDM | Significantly increased drug exposure, toxicity risk |

| CYP2C19 UM | Avoid tertiary amine TCAs | No action required | Altered imipramine/desipramine ratio |

| CYP2C19 PM | 50% reduction in starting dose, TDM | 70% of standard dose with TDM | Increased combined drug exposure |

Therapeutic drug monitoring (TDM) represents an essential component of imipramine pharmacotherapy, with a combined therapeutic range for imipramine and desipramine of 150-300 ng/mL [4]. Plasma concentrations exceeding 500 ng/mL are considered toxic and associated with increased risk of serious adverse effects, including cardiotoxicity [4]. The narrow therapeutic index of imipramine necessitates particular caution in patients with genetic polymorphisms affecting CYP2D6 and CYP2C19 activity, as well as those taking concomitant medications that inhibit these enzymes.

Neuroimmunological Mechanisms

Anti-inflammatory Properties

Emerging evidence indicates that imipramine possesses significant immunomodulatory properties that may contribute to its therapeutic effects beyond monoamine reuptake inhibition. Preclinical studies demonstrate that imipramine attenuates stress-induced increases in proinflammatory cytokines, including IL-6, in both plasma and central nervous system compartments [5]. Additionally, imipramine administration reduces monocyte and granulocyte trafficking from bone marrow to circulation and brain in response to psychosocial stress, effectively mitigating neuroinflammatory signaling pathways [5].

At the molecular level, imipramine inhibits NF-κB-dependent gene expression, a key signaling pathway in inflammation. Specifically, imipramine suppresses TNFα-induced CXCL1 expression in astrocytes by inhibiting IκBα phosphorylation and subsequent NF-κB nuclear translocation [6]. This mechanism disrupts the communication between astrocytes and microglia, reducing microglial migration to sites of inflammation and potentially limiting neuroinflammation [6]. The following diagram illustrates this neuroimmunological mechanism:

Imipramine's Effect on Neuroinflammatory Signaling: This diagram illustrates how imipramine inhibits the NF-κB pathway in astrocytes, reducing CXCL1-mediated microglial migration and neuroinflammation.

Stress Response Modulation

Imipramine demonstrates pronounced effects on the hypothalamic-pituitary-adrenal (HPA) axis and sympathetic nervous system (SNS) activation during stress exposure. In murine models of repeated social defeat (RSD), imipramine treatment abrogated stress-induced corticosterone elevations and prevented the development of anxiety-like and depressive-like behaviors [5]. These effects were associated with normalized microglial activation states and reduced accumulation of peripheral macrophages in CNS regions involved in threat appraisal and emotional processing [5].

The immunomodulatory effects of imipramine appear particularly relevant in the context of stress-induced priming of neuroimmune circuits. Research indicates that imipramine reverses established microglial activation and neuroinflammatory signaling even 24 days after stress cessation, suggesting capacity to reverse maladaptive immunological set points established by chronic stress [5]. This persistent modification of neuroimmune function may contribute to the delayed therapeutic onset characteristic of antidepressants and provides intriguing targets for novel antidepressant development.

Experimental and Clinical Protocols

Preclinical Research Models

Animal models of depression and anxiety provide essential platforms for investigating imipramine's mechanisms and efficacy. The repeated social defeat (RSD) paradigm in mice represents a well-validated protocol for studying stress-related behaviors and neuroimmune responses [5]. In this model, C57BL/6 mice are exposed to an aggressive CD-1 intruder for 2 hours daily over 6 consecutive days, inducing robust physiological and behavioral changes. Imipramine administration (typically 15-20 mg/kg/day) via drinking water or intraperitoneal injection begins several days prior to stress initiation and continues throughout the protocol [5].

Behavioral assessments following imipramine treatment in preclinical models include:

- Social interaction test: Measures approach-avoidance behavior toward unfamiliar conspecifics

- Elevated plus maze: Assesses anxiety-like behavior based on open vs. closed arm exploration

- Forced swim test: Evaluates behavioral despair/depressive-like behavior through immobility time

- Sucrose preference test: Anhedonia measure based on consumption of sweetened solution

Tissue collection and analysis protocols typically include plasma corticosterone measurement via ELISA, flow cytometric analysis of immune cell populations in bone marrow, spleen, and brain, and quantification of cytokine/chemokine expression using RT-PCR or multiplex immunoassays [5]. For neuroinflammatory studies, immunohistochemical analysis of microglial activation markers (Iba1, CD68) and proinflammatory mediators in specific brain regions (prefrontal cortex, amygdala, hippocampus) provides crucial data on CNS immune status [5].

Clinical and Translational Research

Therapeutic drug monitoring represents a critical component of imipramine research and clinical management. The established therapeutic range for the combined concentration of imipramine and its active metabolite desipramine is 150-300 ng/mL, with toxicity concerns emerging above 500 ng/mL [4]. Blood collection for TDM should occur at steady state (typically 4-5 days after dose stabilization), with trough levels measured immediately before the next dose [4].

Clinical trial designs evaluating imipramine efficacy should incorporate:

- Appropriate placebo controls and active comparators

- Hamilton Rating Scale for Depression (HAMD) as primary outcome measure

- Double-blind administration protocols

- Dose titration phases with flexible or fixed dosing strategies

- Minimum 4-6 week treatment duration to account for delayed onset

- Systematic assessment of adverse effects using standardized scales

For translational neuroimmunology studies, protocols may include serial measurement of inflammatory biomarkers (CRP, IL-6, TNF-α) in conjunction with clinical response assessment. Neuroimaging approaches (fMRI, PET) can evaluate functional and neurochemical correlates of treatment response, particularly in regions rich in monoamine innervation (prefrontal cortex, anterior cingulate, amygdala) [7].

Conclusion and Future Directions

Imipramine continues to serve as a foundational compound in psychopharmacology, with mechanisms extending beyond initial monoamine hypotheses to include complex neuroimmunomodulatory effects. Its comprehensive receptor interaction profile, genetically influenced metabolism, and impact on stress-induced neuroinflammation make it both a valuable therapeutic agent and research tool. The dose-response relationship and narrow therapeutic index necessitate careful clinical management, particularly in special populations and those with pharmacogenetic variants affecting metabolic capacity.

References

- 1. : Uses, Interactions, Imipramine Mechanism of Action [go.drugbank.com]

- 2. Imipramine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. - Wikipedia Imipramine [en.wikipedia.org]

- 4. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype [ncbi.nlm.nih.gov]

- 5. Antidepressant imipramine diminishes stress-induced ... [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of the antidepressant imipramine on NF-κB- ... [sciencedirect.com]

- 7. CLINICAL PHARMACOLOGY OF IMIPRAMINE AND ... [sciencedirect.com]

Technical Guide: Surface Activity and Critical Micelle Concentration of Imipramine Hydrochloride

Executive Summary

Imipramine hydrochloride (IMP) is a tricyclic antidepressant drug that exhibits amphiphilic properties and surface activity similar to conventional surfactants. This comprehensive technical review examines the self-association behavior of IMP and its mixed micellization with various surfactants, particularly the non-ionic surfactant Triton X-100 (TX-100). The formation of mixed micelles demonstrates significant synergistic effects, reducing the critical micelle concentration (CMC) values by more than ten-fold compared to IMP alone. These interactions have substantial implications for pharmaceutical applications, including enhanced drug solubility, stability, and bioavailability, while potentially reducing side effects through lower dosage requirements. Experimental data obtained through tensiometry, conductometry, UV-Visible, 1H NMR, and FT-IR spectroscopic methods provide robust evidence for these interactions across various physiological-relevant media including aqueous, saline, and urea solutions.

Chemical Structure and Physicochemical Properties

Molecular Architecture of Imipramine HCl

- Chemical Name: 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine hydrochloride [1]

- Amphiphilic Structure: IMP consists of a large rigid tricyclic hydrophobic ring system (tail) and a small alkylamine hydrophilic head group [2] [3]

- Ionization Behavior: The drug exists in protonated (cationic) form at pH below 7 and deprotonated form at pH above 7, with a pKa of approximately 9.5 [2]

- Physical Characteristics: White to off-white, odorless crystalline compound [2]

Surfactant Partners in Mixed Systems

Triton X-100 (TX-100):

- Classification: Non-ionic surfactant [2] [4]

- Structure: Features a hydrophilic chain of 9-10 ethylene oxide units coupled to an aromatic ring with a branched hydrocarbon chain [2] [3]

- Pharmaceutical Relevance: Used in commercial influenza vaccines (Flublok, Fluarix, Fluzone) and various therapeutic products [4] [5]

Bile Salts:

- Sodium Cholate (SC) and Sodium Deoxycholate (SDC): Anionic surfactants naturally occurring in biological systems [6]

Experimental Methodologies and Protocols

Sample Preparation Standards

- Materials: Imipramine HCl (≥98.0% purity, Sigma-Aldrich) and TX-100 (Sigma) should be used as received without further purification [4] [5]

- Solution Preparation: Prepare stock solutions in deionized water, 50 mmol·kg⁻¹ NaCl, or 250 mmol·kg⁻¹ urea to simulate physiological conditions [2] [4]

- Mixed Systems: Create binary mixtures in five different predetermined molar ratios for comprehensive analysis [2] [3]

Core Analytical Techniques

Experimental workflow for studying IMP-surfactant systems

2.2.1 Tensiometry Protocol

- Principle: Measures surface tension at air-liquid interface using Du Noüy ring or Wilhelmy plate methods [2] [3]

- CMC Determination: Identify the breakpoint in the surface tension versus concentration plot where micellization initiates [4] [5]

- Surface Parameters: Apply Gibbs adsorption equation (Equation 1) to calculate surface excess concentration (Γmax) and minimum area per molecule (Amin) [2]

2.2.2 Conductometry Protocol

- Principle: Monitors specific conductivity changes with increasing amphiphile concentration [6]

- CMC Determination: Identify the inflection point in specific conductivity versus concentration plot [6]

- Data Analysis: Calculate counterion dissociation (α) and thermodynamic parameters from temperature-dependent CMC values [6]

2.2.3 Spectroscopic Techniques

- UV-Visible Spectroscopy: Monitor changes in absorption spectra to confirm molecular interactions [4] [5]

- 1H NMR Spectroscopy: Detect chemical shift changes to identify interaction sites and molecular orientations within mixed micelles [2] [3]

- FT-IR Spectroscopy: Analyze functional group interactions through shifts in characteristic absorption bands [2] [3]

Quantitative Results and Data Analysis

Critical Micelle Concentration Values

Table 1: Experimentally determined CMC values for pure components and mixed systems

| System | Temperature (K) | CMC (mmol·kg⁻¹) | Medium | Reference |

|---|---|---|---|---|

| IMP (Pure) | 298 | 9.09 (0.00909 mm) | Aqueous | [6] |

| TX-100 (Pure) | 298 | 0.24 | Aqueous | [2] [4] |

| IMP+TX-100 (Mixed) | 298 | ~0.02 (average) | Aqueous | [2] [4] |

| IMP+TX-100 (Mixed) | 298 | <0.02 (reduced) | 50 mmol·kg⁻¹ NaCl | [2] [4] |

| IMP+TX-100 (Mixed) | 298 | >0.02 (increased) | 250 mmol·kg⁻¹ urea | [2] [4] |

| SC (Pure) | 300 | 12.0 | Aqueous | [6] |

| SDC (Pure) | 300 | 6.0 | Aqueous | [6] |

| IMP+SC (0.08:0.1) | 300 | 0.022 | Aqueous | [6] |

| IMP+SDC (0.08:0.1) | 300 | 0.022 | Aqueous | [6] |

Interfacial and Thermodynamic Parameters

Table 2: Surface and thermodynamic parameters for IMP-surfactant systems

| Parameter | IMP+TX-100 (Aqueous) | IMP+TX-100 (NaCl) | IMP+TX-100 (Urea) | Reference |

|---|---|---|---|---|

| βσ (Interaction Parameter) | Negative (indicating synergism) | More negative | Less negative | [2] [3] |

| ΔG°ads (kJ·mol⁻¹) | Negative | More negative | Less negative | [2] [3] |

| ΔG°m (kJ·mol⁻¹) | Negative (spontaneous) | More negative | Less negative | [4] [6] |

| Γmax (mol·m⁻²) | ~2.5-4.5 × 10⁻⁶ | Higher than aqueous | Lower than aqueous | [2] [3] |

| Amin (Ų) | ~40-70 | Smaller than aqueous | Larger than aqueous | [2] [3] |

Molecular Interaction Mechanisms

Mixed Micelle Formation

The formation of mixed micelles between IMP and TX-100 demonstrates significant synergistic effects with negative interaction parameters (βσ and βRb) indicating strong attractive interactions [2] [4]. The molecular arrangement involves:

- Structural Integration: The rigid tricyclic ring of IMP incorporates between the hydrophobic segments of TX-100 molecules [2] [3]

- Headgroup Interactions: The cationic amine group of IMP interacts with the polyoxyethylene chains of TX-100 through polar and hydrogen bonding forces [2]

- Compact Packing: Mixed systems show more compact packing at the interface compared to individual components, resulting in higher surface activity [2] [3]

Molecular interaction mechanism between IMP and surfactants in mixed micelle formation

Environmental Modulations

4.2.1 Electrolyte Effects (NaCl)

- The presence of 50 mmol·kg⁻¹ NaCl enhances micellization and synergism through:

4.2.2 Denaturant Effects (Urea)

- The presence of 250 mmol·kg⁻¹ urea diminishes micellization and synergism through:

- Hydrogen Bonding Competition: Urea molecules compete with surfactant headgroups for water hydrogen bonding [2] [4]

- Increased Solubility: Enhanced solubility of hydrophobic groups in aqueous medium disfavors aggregation [4]

- Reduced Spontaneity: Less negative ΔG°m and ΔG°ads values indicate decreased process spontaneity [2] [4]

Pharmaceutical Applications and Implications

Enhanced Drug Delivery Capabilities

The mixed micelle formation between IMP and TX-100 offers significant pharmaceutical advantages:

- Reduced Dosage Requirements: The 10-fold reduction in CMC values allows therapeutic effects at lower drug concentrations, potentially minimizing side effects [2] [4]

- Improved Solubility and Stability: Mixed micelles enhance drug solubility in physiological environments and improve stability profiles [2] [3]

- Membrane Permeation Analogy: The drug-surfactant interaction serves as a model for biomembrane permeation, providing insights into cellular drug transport mechanisms [4] [5]

Toxicity Mitigation Strategy

The use of non-ionic surfactants like TX-100 as drug carriers is particularly advantageous because:

- Physiological Tolerance: Non-ionic surfactants are physiologically more tolerable than ionic surfactants [2] [7]

- Reduced Cytotoxicity: TX-100 demonstrates lower toxicity profiles compared to ionic alternatives [4] [5]

- Regulatory Approval: TX-100 has established safety profiles in various pharmaceutical applications and vaccine formulations [4]

Conclusion and Future Perspectives

The comprehensive investigation of this compound's surface activity and mixed micellization behavior reveals substantial potential for pharmaceutical optimization. The synergistic interactions between IMP and non-ionic surfactants like TX-100 result in significantly improved physicochemical properties, including reduced CMC values, enhanced surface activity, and more favorable thermodynamic parameters. These findings provide a robust scientific foundation for developing advanced drug delivery systems that maximize therapeutic efficacy while minimizing adverse effects.

Future research directions should focus on:

- In vivo validation of the mixed micelle delivery efficiency

- Expanded surfactant screening to identify optimal carrier candidates

- Structural modification studies to enhance drug-surfactant compatibility

- Long-term stability assessments of IMP-surfactant formulations

References

- 1. Development and validation of spectrophotometric method for ... [jksus.org]

- 2. Interaction of TX-100 and Antidepressant Imipramine ... [pmc.ncbi.nlm.nih.gov]

- 3. Surface Tension, 1 H NMR, and FT-IR Investigation [mdpi.com]

- 4. Investigation of Solution Behavior of Antidepressant ... [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of Solution Behavior of Antidepressant ... [mdpi.com]

- 6. Complex Behavior of Bile Salts (SC and SDC) at Various ... [primescholars.com]

- 7. (PDF) Investigation of Solution Behavior of Antidepressant ... [academia.edu]

imipramine hydrophobic hydrophilic orientation effects

Binding Orientation and Mechanism in hSERT

Competitive inhibition of hSERT by imipramine occurs in the central substrate binding site, fully overlapping with the serotonin binding site. Key protein-ligand contact points definitively orient the molecule [1]:

- Salt Bridge Formation: The protonated tertiary amine of imipramine's side chain forms a critical salt bridge with Asp98 on hSERT.

- Hydrophobic Ring Positioning: The 7-position of imipramine's tricyclic ring is located near Phe335, and the pocket lined by Ala173 and Thr439 accommodates substituents at the 3-position.

This binding mode, validated through paired mutation ligand analog complementation studies, differs from substrate binding and underpins the competitive inhibition mechanism [1].

Imipramine's orientation within hSERT involves key interactions like the Asp98 salt bridge [1].

Analytical Methods for Studying Interactions

Ultra-high-performance liquid chromatography–quadrupole-time-of-flight mass spectrometric (UHPLC–Q-TOF-MS) method can be used for precise quantification of imipramine and its active metabolite, desipramine, in biological samples [2].

Key Protocol Steps [2]:

- Sample Preparation: Perform simple protein precipitation by adding 850 µL of acetonitrile to 50 µL of serum. Vortex for 3 minutes and centrifuge at 12,300 g for 5 minutes.

- Chromatography: Use an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm) maintained at 45°C. Employ a gradient elution with mobile phase A (0.1% formic acid in 20 mM ammonium formate) and mobile phase B (0.1% formic acid in acetonitrile).

- Mass Spectrometry Detection: Operate the Q-TOF mass spectrometer in positive electrospray ionization mode with an MSE scan function. Use a capillary voltage of 3.0 kV, source temperature of 120°C, and desolvation temperature of 300°C.

Method Performance Data [2]:

| Parameter | Imipramine | Desipramine |

|---|---|---|

| Linearity Range | 5.0–1000.0 ng/mL | 5.0–250.0 ng/mL |

| Limit of Quantification | 5.0 ng/mL | 5.0 ng/mL |

| Intraday Precision | 2.2–3.6% | 1.7–4.2% |

| Interday Precision | 2.6–5.0% | 2.0–8.4% |

| Accuracy | 93.6–106.6% | 94.1–106.4% |

Research Implications and Future Directions

Understanding imipramine's amphiphilic nature and precise binding orientation provides a foundation for rational drug design and reveals potential new applications:

- Drug Design: Information on key residues (Asp98, Phe335) enables structure-based optimization of new inhibitors with improved affinity or selectivity [1].

- Beyond Antidepressant Effects: The drug's hydrophobicity may facilitate off-target interactions. Recent research identifies imipramine as a Fascin1 inhibitor, suggesting potential anti-metastatic activity by disrupting actin bundling in cancer cells [3].

References

Technical Guide: Thermodynamics of Imipramine Micellization for Drug Delivery Systems

Introduction and Executive Summary

Imipramine hydrochloride (IMP) is a tricyclic antidepressant drug with inherent amphiphilic properties, characterized by a large hydrophobic tricyclic ring and a hydrophilic alkylamine head group. Similar to conventional surfactants, IMP molecules self-associate in solution to form micellar structures upon reaching a critical concentration. However, its standalone micellization occurs at a high critical micelle concentration (cmc), necessitating large drug doses that can lead to undesirable side effects [1] [2]. Current research focuses on mixed micelle systems combining IMP with surfactant carriers like Benzethonium Chloride (BZCl) or Triton X-100 (TX-100) to significantly lower the cmc, enhance solubilization, and improve therapeutic efficacy while reducing side effects [1] [3].

The micellization process is fundamentally governed by thermodynamics. This guide provides a comprehensive technical overview of the experimental protocols and thermodynamic parameters characterizing IMP micellization and its behavior in mixed surfactant systems, presenting quantitative data essential for formulating advanced drug delivery vehicles.

Experimental Methodologies for Determining Micellization Parameters

The following section details the standard experimental protocols used for characterizing the micellization behavior of IMP and its mixtures.

Surface Tensiometry

Purpose: To determine the critical micelle concentration (cmc) and parameters related to adsorption at the air-liquid interface [1] [2].

Procedure:

- Prepare stock solutions of the pure amphiphiles (IMP and surfactant) and their mixtures at varying mole fractions in the desired media (aqueous, NaCl, urea) [1].

- Using an automated tensiometer (e.g., Attension Sigma 701), measure the surface tension (γ) of a series of solutions with increasing amphiphile concentration [1].

- Maintain a constant temperature (e.g., 298.15 K) using a circulating water thermostat [1].

- Plot the measured surface tension against the logarithm of the amphiphile concentration.

- Identify the cmc as the distinct breakpoint in the plot, where surface tension ceases its sharp decline and stabilizes, indicating the onset of micelle formation [1].

Data Analysis:

- The surface excess concentration (Γₘₐₓ), which indicates the maximum packing of amphiphiles at the air-solution interface, is calculated using the Gibbs adsorption equation [2].

- The minimum area per molecule (Aₘᵢₙ) at the interface provides insight into the molecular packing efficiency and is derived from Γₘₐₓ [2].

The workflow for this methodology is illustrated below:

Experimental workflow for surface tensiometry to determine cmc.

Spectroscopic Techniques

Purpose: To provide molecular-level validation of interactions between IMP and surfactant molecules.

FT-IR Spectroscopy:

- Procedure: Record FT-IR spectra for pure IMP, pure surfactant (e.g., TX-100, BZCl), and their mixed systems (e.g., 1:1 mixture) within the range of 4000–400 cm⁻¹. A background water spectrum should be subtracted [1].

- Analysis: Shifts in characteristic absorption bands (e.g., C=O, C-N, O-H stretching) in the mixed system spectrum, compared to the pure components, provide evidence of molecular interactions, such as hydrogen bonding or electrostatic attraction [1] [2].

UV-Visible Spectroscopy:

- Procedure: Record UV-Visible absorbance spectra of a fixed concentration of IMP with incrementally increasing concentrations of the surfactant carrier [1].

- Analysis: Changes in the absorbance maxima (λₘₐₓ) or intensity with increasing surfactant concentration confirm the interaction and encapsulation of IMP molecules within the forming mixed micelles [3].

Thermodynamic Parameters of Micellization

The thermodynamic stability and spontaneity of micelle formation are assessed by key parameters, primarily the Gibbs free energy of micellization (ΔG°ₘᵢᶜ). The data for IMP and its mixtures are summarized in the table below.

Table 1: Thermodynamic and Micellar Parameters for Imipramine (IMP) and Mixed Systems

| System / Medium | cmc (Pure IMP) | cmc (Mixed System) | β (Interaction Parameter) | ΔG°ₘᵢᶜ (kJ/mol) | Key Findings & Synergism |

|---|---|---|---|---|---|

| IMP + Benzethonium Chloride (BZCl) [1] | |||||

| • Aqueous | ~ 49 mmol·kg⁻¹ | Lower than ideal | Negative (βᴿᵇ) | Negative | Strong synergism; mixed cmc lower than individual components. |

| • 50 mmol·kg⁻¹ NaCl | Decreases | Decreases vs. aqueous | More Negative | More Negative | Salt screens electrostatic repulsion, promoting micellization. |

| • Urea/Thiourea | Increases | Increases vs. aqueous | Less Negative | Less Negative | Urea disrupts H-bonding/ hydrophobic effect, inhibiting micellization. |

| IMP + Triton X-100 (TX-100) [3] [2] | |||||

| • Aqueous | ~ 49 mmol·kg⁻¹ | Lower than ideal | Negative (βσ) | Negative | Attractive interaction; spontaneous mixed micelle formation. |

| • 50 mmol·kg⁻¹ NaCl | Decreases | Decreases further | More Negative | More Negative | Enhanced spontaneity and surface activity. |

| • 250 mmol·kg⁻¹ Urea | Increases | Increases | Less Negative | Less Negative | Reduced spontaneity of micellization. |

Interpretation of Thermodynamic Data

- Gibbs Free Energy (ΔG°ₘᵢᶜ): The consistently negative values of ΔG°ₘᵢᶜ across all systems confirm that the micellization process, both for pure IMP and its mixtures, is thermodynamically spontaneous [1] [3]. The process becomes more favorable (more negative ΔG°ₘᵢᶜ) in electrolyte solutions and less favorable in urea solutions.

- Interaction Parameter (β): The negative values of the interaction parameter (β) in mixed systems indicate a strong synergism and attractive interaction between the IMP drug and the surfactant molecules. This attractive force is the fundamental reason for the observed reduction in the mixed cmc, as it makes micelle formation energetically more favorable [1] [2].

- Effect of Media:

- NaCl: The electrolyte compresses the electrical double layer around the ionic head groups, reducing electrostatic repulsion and facilitating closer packing of monomers into micelles, thus lowering the cmc and making ΔG°ₘᵢᶜ more negative [1] [3].

- Urea (U) & Thiourea (TU): These agents act as water-structure breakers, weakening the hydrophobic effect—the primary driving force for micellization. This leads to an increase in cmc and a less negative ΔG°ₘᵢᶜ [1]. TU is more effective at this than U due to its greater hydrophobicity [1].

Molecular Mechanism and Visualization of Mixed Micellization

The formation of mixed micelles between IMP and surfactants like TX-100 is an entropy-driven process. In aqueous solution, water molecules form ordered structures around the hydrophobic drug and surfactant tails. Micellization occurs when the amphiphiles aggregate, releasing these structured water molecules into the bulk, resulting in a significant increase in entropy that drives the process despite an enthalpic penalty from the disruption of van der Waals interactions between water molecules [3].

The following diagram illustrates the molecular organization within a mixed micelle and the key interactions:

Molecular structure and interactions in a IMP/TX-100 mixed micelle.

Application in Drug Delivery and Formulation Science

The insights gained from thermodynamic studies of IMP micellization are directly applicable to rational drug delivery design.

- Enhanced Solubility and Bioavailability: Mixed micelles encapsulate hydrophobic IMP molecules within their core, dramatically increasing the drug's apparent solubility in biological fluids, which is a critical factor for absorption and bioavailability [1] [2].

- Reduced Side Effects and Dosage: By significantly lowering the effective cmc, mixed micellar systems enable therapeutic effects at a much lower concentration of the free drug, thereby mitigating dose-related side effects like dizziness, drowsiness, and weight changes [3] [2].

- Influence of Physiological Media: The presence of salts and urea in the human body can significantly alter micellization behavior. Understanding these effects is crucial for predicting drug release and carrier efficiency in vivo. For instance, the enhanced micellization in the presence of NaCl found in physiological fluids can be leveraged to improve drug loading and stability in blood serum [1] [2].

Conclusion

The thermodynamic investigation of imipramine micellization reveals that while the drug alone has limited self-association capability, its combination with suitable surfactant carriers (both ionic like BZCl and non-ionic like TX-100) results in highly synergistic mixed systems. The negative values of ΔG°ₘᵢᶜ and the interaction parameter β across different media confirm the spontaneity and stability of these mixed micelles.

References

Comprehensive Application Notes and Protocols: UV Spectrophotometric Analysis of Imipramine Hydrochloride

Introduction

Imipramine hydrochloride (IMP), a tricyclic antidepressant drug, requires precise analytical methods for quality control in pharmaceutical formulations and clinical monitoring. UV spectrophotometry remains one of the most widely used techniques for its determination due to its simplicity, cost-effectiveness, and adequate sensitivity for many applications. These application notes provide a comprehensive collection of validated UV spectrophotometric methods for the quantitative analysis of this compound, ranging from simple direct detection to advanced derivative and charge-transfer complexation techniques. Each method has been optimized for specific analytical scenarios, including single-drug formulations, combination products, and specialized research applications. The protocols include complete validation data according to International Conference on Harmonisation (ICH) guidelines, ensuring reliability and reproducibility for pharmaceutical analysis in research and quality control settings.

Overview of UV Spectrophotometric Methods for Imipramine HCl

The following table summarizes the key UV spectrophotometric methods available for the analysis of this compound, providing researchers with a quick reference for selecting the most appropriate methodology based on their specific analytical requirements.

Table 1: Comparison of UV Spectrophotometric Methods for this compound Analysis

| Method Type | λmax (nm) | Linear Range | Key Reagents | Applications | Key Advantages |

|---|---|---|---|---|---|

| Direct UV | 251 | 1-25 μg/mL | Methanol | Single-component formulations | Simple, rapid, minimal reagents [1] [2] |

| Charge-Transfer Complex | 526 | 1.96-19.63 mg% | Chloranilic acid | Quality control | Enhanced sensitivity, thermodynamic data [3] |

| Simultaneous Equation | 251 & 264.5 | 1-25 μg/mL (IMP) & 1-10 μg/mL (CLR) | Methanol | IMP+Chlordiazepoxide combinations | Multi-component analysis without separation [1] [2] |

| Q-Absorbance Ratio | 220 (isoabsorptive) & 264.5 | 1-25 μg/mL (IMP) & 1-10 μg/mL (CLR) | Methanol | IMP+Chlordiazepoxide combinations | Uses isoabsorptive point for quantification [1] [2] |

| First Derivative | 219 (IMP) & 231.5 (CLR) | 1-20 μg/mL (IMP) & 2-24 μg/mL (CLR) | Methanol | IMP+Chlordiazepoxide combinations | Eliminates spectral interference [1] [2] |

| Oxidation-Based | 620 | 1-14 μg/mL | Potassium dichromate & H₂SO₄ | Tablet formulations | High molar absorptivity, green colored product [4] |

Detailed Experimental Protocols

Direct UV Spectrophotometric Method

Principle: This method utilizes the inherent UV absorption of this compound in methanol at 251 nm, following the Beer-Lambert Law for quantification. It is the simplest approach for single-component analysis of this compound in pharmaceutical formulations.

Materials and Equipment:

- Double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells

- Analytical balance (0.1 mg sensitivity)

- Ultrasonic bath

- This compound reference standard (≥98% purity)

- Methanol (HPLC grade)

- Volumetric flasks (10 mL, 50 mL, 100 mL)

- Micropipettes

Reagent Preparation:

- Methanol solvent: Use HPLC-grade methanol without further purification

- Stock standard solution (100 μg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with methanol.

- Working standard solutions: Prepare serial dilutions from stock solution to obtain concentrations of 1, 5, 10, 15, 20, and 25 μg/mL in methanol.

Sample Preparation:

- For tablet formulations: Weigh and finely powder 20 tablets. Transfer an accurately weighed amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

- Add approximately 70 mL of methanol, sonicate for 15-20 minutes with occasional shaking.

- Dilute to volume with methanol and mix well.

- Filter through a 0.45 μm membrane filter, discarding the first few mL of filtrate.

- Further dilute with methanol to obtain a final concentration within the working range (1-25 μg/mL).

Procedure:

- Switch on the UV spectrophotometer and allow it to warm up for 30 minutes.

- Set the wavelength to 251 nm.

- Use methanol as the blank in the reference cell.

- Measure the absorbance of each working standard solution and plot the calibration curve.

- Measure the absorbance of the prepared sample solution.

- Calculate the this compound concentration using the regression equation from the calibration curve.

Calculation:

Where: C = Concentration from calibration curve (μg/mL) D = Dilution factor V = Volume of initial extract (mL) AW = Average weight of tablet (mg) W = Weight of sample powder taken (mg)

Charge-Transfer Complexation Method

Principle: This method is based on the formation of a charge-transfer complex between this compound (n-donor) and chloranilic acid (π-acceptor), resulting in a colored complex with maximum absorption at 526 nm. This approach offers enhanced sensitivity compared to direct UV measurement.

Materials and Equipment:

- UV-Vis spectrophotometer with temperature control

- Analytical balance

- Water bath with temperature control

- Chloranilic acid (reagent grade)

- Methanol (analytical grade)

- This compound reference standard

Reagent Preparation:

- Chloranilic acid solution (0.03% w/v): Dissolve 30 mg of chloranilic acid in 100 mL of methanol.

- This compound stock solution: Prepare a 100 μg/mL solution in methanol as described in section 3.1.

Procedure:

- Pipette 0.5-2.0 mL of this compound working standard solution (equivalent to 50-200 μg) into a series of 10 mL volumetric flasks.

- Add 2.0 mL of chloranilic acid solution (0.03% w/v) to each flask.

- Dilute to volume with methanol and mix thoroughly.

- Allow the reaction to proceed for 10 minutes at room temperature.

- Measure the absorbance of each solution at 526 nm against a reagent blank.

- Plot the calibration curve of absorbance versus concentration.

Optimization Parameters:

- Stoichiometry: The complex forms in a 1:1 ratio between imipramine and chloranilic acid

- Temperature effect: The complex shows higher stability at lower temperatures

- Reaction time: Color development is complete within 10 minutes and remains stable for up to 60 minutes

Simultaneous Estimation in Combined Dosage Forms

Principle: This approach enables the quantification of this compound in combination with chlordiazepoxide without prior separation, utilizing simultaneous equation and absorbance ratio methods based on the respective absorbance maxima of each drug.

Materials and Equipment:

- UV-Vis spectrophotometer with derivative capability

- Analytical balance

- Ultrasonic bath

- This compound and chlordiazepoxide reference standards

- Methanol (HPLC grade)

Procedure for Simultaneous Equation Method:

Prepare standard solutions of both this compound (1-25 μg/mL) and chlordiazepoxide (1-10 μg/mL) in methanol.

Scan the solutions in the UV range 200-400 nm to determine λmax values (251 nm for IMP, 264.5 nm for CLR).

Measure the absorbance of standard solutions at both wavelengths and determine absorptivity coefficients.

For sample analysis, measure the absorbance of the mixed solution at both wavelengths.

Calculate the concentrations using the following simultaneous equations:

Where: A1 = Absorbance at 251 nm A2 = Absorbance at 264.5 nm Cx = Concentration of this compound Cy = Concentration of chlordiazepoxide

Procedure for Q-Absorbance Ratio Method:

Identify the isoabsorptive point at 220 nm from the overlay spectra of both drugs.

Measure the absorbance of standard and sample solutions at 220 nm (isoabsorptive point) and 264.5 nm (λmax of CLR).

Calculate the concentration of this compound using the formula:

Where: QM = A2/A1 (sample mixture) QX = ax2/ax1 (IMP) QY = ay2/ay1 (CLR) A1 = Absorbance at 220 nm ax1, ay1 = Absorptivity of IMP and CLR at 220 nm ax2, ay2 = Absorptivity of IMP and CLR at 264.5 nm

Procedure for First-Derivative Spectrophotometry:

- Prepare standard solutions of this compound (1-20 μg/mL) and chlordiazepoxide (2-24 μg/mL) in methanol.

- Record the first-derivative spectra with Δλ = 2 nm.

- Measure the absolute derivative absorbance at 219 nm (zero-crossing for CLR) for IMP and at 231.5 nm (zero-crossing for IMP) for CLR.

- Plot calibration curves at these wavelengths for quantification.

Oxidation-Based Spectrophotometric Method

Principle: This method utilizes the oxidation of this compound with potassium dichromate in acidic medium to form a green colored dimeric product with maximum absorption at 620 nm, allowing highly sensitive quantification.

Materials and Equipment:

- UV-Vis spectrophotometer

- Analytical balance

- Water bath

- Potassium dichromate (analytical grade)

- Sulfuric acid (analytical grade)

- This compound reference standard

Reagent Preparation:

- Potassium dichromate (0.01% w/v): Dissolve 10 mg of potassium dichromate in 100 mL of distilled water.

- Sulfuric acid (10 M): Carefully add 55.5 mL of concentrated H₂SO₄ to approximately 100 mL of distilled water, then dilute to 250 mL with distilled water.

- This compound stock solution (100 μg/mL): Prepare as described in section 3.1.

Optimized Conditions:

- Imipramine HCl concentration: 14 μg/mL

- Potassium dichromate volume: 0.6 mL of 0.01% solution

- Sulfuric acid volume: 5.0 mL of 10 M solution

- Reaction time: 10 minutes at room temperature

- λmax: 620 nm

Procedure:

- Pipette appropriate volumes of this compound working standard solution (1-14 μg/mL) into a series of 10 mL volumetric flasks.

- Add 0.6 mL of potassium dichromate solution (0.01%) to each flask.

- Add 5.0 mL of sulfuric acid (10 M) to each flask and mix well.

- Allow the reaction to proceed for 10 minutes at room temperature.

- Dilute to volume with distilled water and mix thoroughly.

- Measure the absorbance at 620 nm against a reagent blank.

- Plot the calibration curve and calculate the regression equation.

Reaction Characteristics:

- Stoichiometry: 2:1 ratio between imipramine HCl and potassium dichromate

- Formation constant (Kf): 1.858 × 10¹⁴

- Apparent Gibb's free energy (ΔG°): -81.182 kJ mol⁻¹

- Molar absorptivity: 2.25 × 10⁴ L mol⁻¹ cm⁻¹

Method Validation and Data Analysis

All described methods have been validated according to ICH guidelines, with key validation parameters summarized in the following table:

Table 2: Validation Parameters for UV Spectrophotometric Methods of Imipramine HCl

| Validation Parameter | Direct UV Method | Charge-Transfer Method | Simultaneous Equation Method | First-Derivative Method | Oxidation-Based Method |

|---|---|---|---|---|---|

| Linearity Range | 1-25 μg/mL | 1.96-19.63 mg% | 1-25 μg/mL (IMP) | 1-20 μg/mL (IMP) | 1-14 μg/mL |

| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 | 0.9984 (IMP) | >0.999 |

| Precision (% RSD) | <2% | <2% | <2% | <2% | <2% |

| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% | 99.46±0.78% (IMP) | 99.94-100.08% |

| LOD | - | - | - | - | - |

| LOQ | - | - | - | - | - |

| Robustness | Complies | Complies | Complies | Complies | Complies |

Analytical Decision Workflow

The following workflow diagram illustrates the method selection process based on analytical requirements:

Troubleshooting and Technical Notes

Baseline Noise Issues: Ensure proper warming up of the instrument (minimum 30 minutes). Use high-purity solvents and clean quartz cells. Check for air bubbles in the sample path.

Poor Reproducibility: Verify consistent sample preparation techniques, especially for reaction-based methods. Maintain precise timing for color development reactions.

Deviation from Beer-Lambert Law: Check for concentration ranges within validated linearity. Verify sample dilution factors and ensure proper mixing.

Interference in Combination Products: For formulations with multiple active ingredients, derivative methods typically provide better specificity than simultaneous equation methods.

Sample Preparation Challenges: Ensure complete extraction of drug from tablet matrices by sufficient sonication time (15-20 minutes) and proper filtration.

Reaction-Based Methods: Always prepare fresh reagent solutions for oxidation and charge-transfer complexation methods. Strictly control reaction times and temperatures.

Conclusion

These application notes provide comprehensive protocols for the UV spectrophotometric analysis of this compound using multiple methodological approaches. The direct UV method offers simplicity and speed for routine quality control, while charge-transfer complexation and oxidation-based methods provide enhanced sensitivity for low-concentration applications. For combination products, simultaneous equation and derivative techniques enable accurate quantification without chromatographic separation. All methods have been rigorously validated according to ICH guidelines, demonstrating acceptable accuracy, precision, linearity, and robustness for pharmaceutical analysis. The provided workflow facilitates appropriate method selection based on specific analytical requirements, instrument capability, and sample characteristics.

References

- 1. Simultaneous Spectrophotometric Estimation of Imipramine ... [pmc.ncbi.nlm.nih.gov]

- 2. | Chlordiazepoxide | Simultaneous Equation Imipramine HCl Method [ijpsonline.com]

- 3. (PDF) Comparative Analysis of Imipramine by Hydrochloride ... Uv [academia.edu]

- 4. Development and validation of spectrophotometric method ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Imipramine Analysis via Charge-Transfer Complexation with Chloranilic Acid

Introduction to Charge-Transfer Complexation in Pharmaceutical Analysis

Charge-transfer (CT) complexation represents a significant analytical technique in pharmaceutical chemistry for the quantification of electron-donating drug compounds. This method relies on the molecular interaction between an electron donor (typically a pharmaceutical compound with lone pair electrons) and an electron acceptor (an electron-deficient species), resulting in a colored complex that can be quantified spectrophotometrically. Tricyclic antidepressants (TCAs), including imipramine, possess structural characteristics that make them excellent electron donors due to the presence of tertiary amine groups and extended aromatic systems. These structural features facilitate the formation of stable CT complexes with various π-acceptors, enabling highly sensitive and selective quantification methods that surpass conventional UV spectrophotometry in both sensitivity and specificity [1] [2].

The analysis of imipramine hydrochloride, a tricyclic antidepressant with approved indications for depression and childhood enuresis, benefits significantly from CT complexation approaches. Conventional UV spectrophotometric methods, while simple and cost-effective, often lack the specificity for direct application in complex matrices like pharmaceutical formulations and biological samples. The multi-aromatic structure of imipramine results in absorption maxima in the ultraviolet region (<400 nm), where interference from other aromatic compounds commonly occurs. By employing CT complexation, the absorption characteristics of imipramine are shifted to the visible range (400-760 nm), thereby enhancing analytical selectivity while maintaining the practical advantages of spectrophotometric methods [1]. This approach provides pharmaceutical researchers and quality control professionals with a robust, cost-effective alternative to more expensive chromatographic techniques while offering superior sensitivity compared to direct UV spectrophotometry.

Experimental Summary and Analytical Data

Key Analytical Parameters for Imipramine Determination

The following table summarizes the essential analytical parameters for imipramine determination using both UV spectrophotometry and charge-transfer complexation with chloranilic acid:

Table 1: Analytical Parameters for UV and Charge-Transfer Methods

| Parameter | UV Spectrophotometry | CT Complexation (pCA Method) |

|---|---|---|

| Absorption Maximum (λmax) | 255 nm | 526-530 nm |

| Beer's Law Range | 0.98-7.85 mg% | 1.96-19.63 mg% |

| Stoichiometry | Not Applicable | 1:1 (Imipramine:pCA) |

| Molar Absorptivity (ε) | Not Reported | 1200-1400 L·mol⁻¹·cm⁻¹ |

| Formation Constant (K) | Not Applicable | 3,108-10,670 L·mol⁻¹ |

| Optimized Temperature | Room Temperature | Lower temperatures (for stability) |

Spectral and Thermodynamic Properties

The spectroscopic characteristics of the imipramine-chloranilic acid complex reveal substantial analytical advantages over conventional UV methods. The bathochromic shift from 255 nm to 526-530 nm moves the absorption band into the visible region, significantly reducing potential interference from other pharmaceutical excipients and compounds with aromatic structures. The 1:1 stoichiometry confirmed by Job's method of continuous variation indicates a well-defined interaction between imipramine and chloranilic acid, which contributes to excellent reproducibility and predictable response factors [1] [2]. The formation constants in the range of 3,108-10,670 L·mol⁻¹ demonstrate moderately strong complexation, ensuring sufficient complex stability during analytical measurements while still allowing for reasonable dissociation kinetics.

The thermodynamic parameters of the complex formation have been evaluated through temperature-dependent studies, revealing that the complex exhibits greater stability at lower temperatures. This temperature dependence provides practical guidance for analytical procedures, suggesting that working at controlled, lower temperatures can enhance method precision and accuracy. The molar absorptivity values of 1200-1400 L·mol⁻¹·cm⁻¹ for the TCA-pCA complexes, while moderate, provide sufficient sensitivity for routine quality control applications in pharmaceutical analysis. The substantial difference between the Beer's Law ranges for the two methods (0.98-7.85 mg% for UV versus 1.96-19.63 mg% for CT complexation) indicates that the CT method offers a wider dynamic range, making it suitable for a variety of pharmaceutical formulations with different imipramine concentrations [2].

Detailed Experimental Protocols

Materials and Reagent Preparation

Chemical Reagents: this compound reference standard (purity ≥99%), chloranilic acid (pCA) (ACS grade), chloroform (HPLC grade), acetonitrile (HPLC grade), and methanol (HPLC grade). Specialized Equipment: Double-beam UV-VIS spectrophotometer with matched 1 cm quartz cells, analytical balance (accuracy ±0.0001 g), pH meter, ultrasonic bath, and controlled-temperature water bath.

Standard Solution Preparation:

- Imipramine Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with methanol. This primary stock solution is stable for two weeks when stored refrigerated at 4°C in amber glass containers.

- Working Standard Solutions: Prepare appropriate dilutions from the stock solution using methanol to obtain concentrations ranging from 20-200 μg/mL for method validation and sample analysis.

- Chloranilic Acid Solution (0.1% w/v): Accurately weigh 100 mg of chloranilic acid and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with acetonitrile. This solution should be freshly prepared daily to prevent degradation and ensure consistent reactivity.

- Phosphate Buffer (pH 7.0): Prepare 0.2 M disodium hydrogen phosphate and 0.1 M citric acid solutions. Mix appropriate volumes to obtain pH 7.0, verified using a calibrated pH meter [2].

Protocol for Charge-Transfer Complexation Method

Step 1: Complex Formation:

- Piper appropriate aliquots of imipramine working standard solutions (equivalent to 10-100 μg of imipramine) into a series of 10 mL volumetric flasks.

- Add 2.0 mL of freshly prepared 0.1% chloranilic acid solution to each flask.

- Add 3.0 mL of chloroform:acetonitrile (1:1 v/v) mixture to ensure proper solvation of the complex.

- Sonicate the mixture for 2-3 minutes to ensure complete complex formation.

- Dilute to volume with the chloroform:acetonitrile mixture and mix thoroughly by inversion.

Step 2: Spectrophotometric Measurement:

- Allow the solutions to stand for 15-20 minutes at room temperature (25±2°C) to ensure complete color development and stability.

- Transfer the solutions to 1 cm matched quartz cells and measure the absorbance against a reagent blank prepared similarly but without imipramine.

- Record absorbance at 526 nm (maximum absorption for imipramine-pCA complex).

- The measurement should be completed within 60 minutes of complex preparation to prevent any time-dependent degradation.

Step 3: Calibration Curve Construction:

- Prepare a series of standard solutions covering the concentration range of 1.96-19.63 mg% (equivalent to 20-200 μg/mL).

- Plot absorbance against concentration to obtain the calibration curve.

- The curve typically demonstrates excellent linearity with correlation coefficient (r²) values ≥0.999.

- Calculate the regression equation (y = mx + c) which can be used for subsequent sample determinations [1] [2].

Protocol for Conventional UV Spectrophotometry

Step 1: Sample Preparation:

- Prepare imipramine standard solutions in methanol covering the concentration range of 10-80 μg/mL.

- Transfer to 1 cm quartz cells for direct measurement.

Step 2: Absorbance Measurement:

- Measure absorbance at 255 nm against a methanol blank.

- The linear range for this method is 0.98-7.85 mg% (10-80 μg/mL).

- Construct calibration curve as described in the CT complexation method [2].

Diagram: Experimental workflow for imipramine analysis via charge-transfer complexation

Thermodynamic and Stability Investigations

Formation Constants and Thermodynamic Parameters

The stability and thermodynamic behavior of the imipramine-chloranilic acid complex have been thoroughly investigated to establish optimal analytical conditions and understand the fundamental nature of the molecular interaction. The formation constant (K) represents the equilibrium between free and complexed species and was determined to range between 3,108 and 10,670 L·mol⁻¹, indicating a moderately strong association that is highly favorable for analytical applications. These constants were calculated using the defining equation for equilibrium: K = Cc/[(Ca - Cc)·(Cd - Cc)], where Cc represents the concentration of the complex at equilibrium, Ca is the initial concentration of the acceptor (pCA), and Cd is the initial concentration of the donor (imipramine) [1]. The relatively high formation constants ensure that a significant portion of the analyte participates in complex formation under optimized conditions, thereby enhancing method sensitivity.

Temperature studies have revealed that the complex demonstrates greater stability at lower temperatures, a characteristic that has important implications for method development and routine application. The thermodynamic parameters, including Gibbs free energy (ΔG°), enthalpy (ΔH), and entropy (ΔS), were determined using temperature dependence of the stability constants via the Van't Hoff equation. The negative values for ΔG° (ranging from -19.93 to -28.63 kJ·mol⁻¹ across studies) confirm the spontaneous nature of the complex formation reaction, while the values for ΔH and ΔS provide insight into the driving forces behind the association [1] [2]. These thermodynamic investigations not only validate the feasibility of the analytical method but also provide guidance for standard operating procedures, suggesting that working at controlled, cooler temperatures can enhance complex stability and analytical precision.

Method Validation Parameters

The analytical performance of the charge-transfer complexation method for imipramine determination has been rigorously validated according to standard pharmaceutical guidelines. The method demonstrates excellent linearity across the specified concentration range (1.96-19.63 mg%) with correlation coefficients typically exceeding 0.999. The precision of the method, expressed as relative standard deviation (RSD), has been reported to be less than 2% for both intra-day and inter-day measurements, indicating highly reproducible results suitable for quality control applications. Accuracy studies employing standard addition methods have demonstrated percent recoveries in the range of 98-102%, confirming minimal interference from common pharmaceutical excipients and appropriate specificity for imipramine determination in formulated products [2].

The robustness and sensitivity of the method were evaluated through deliberate variations in analytical parameters including reagent concentration (±10%), reaction time (±5 minutes), and temperature (±2°C). These studies confirmed that the method remains accurate and precise under normal variations expected in routine laboratory practice. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on signal-to-noise ratio criteria, with values approximately 0.5 μg/mL and 1.5 μg/mL, respectively, though these parameters may vary slightly depending on specific instrument capabilities and optimization [2]. The method selectivity was established through studies demonstrating that common pharmaceutical excipients, including lactose, starch, magnesium stearate, and microcrystalline cellulose, do not produce significant interference at typical use levels, though direct verification with specific formulation matrices is recommended during method implementation.

Applications and Method Comparison

Pharmaceutical Formulation Analysis